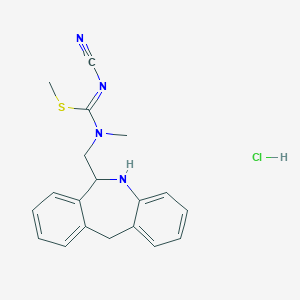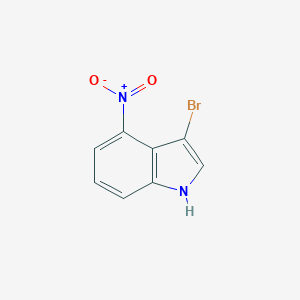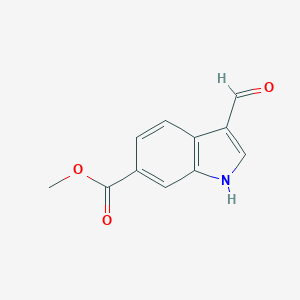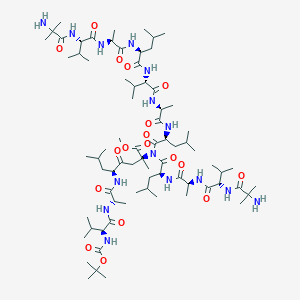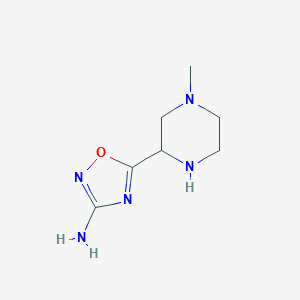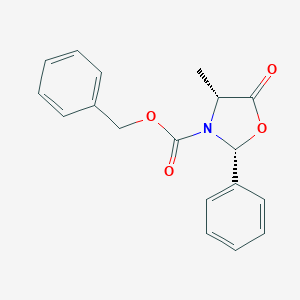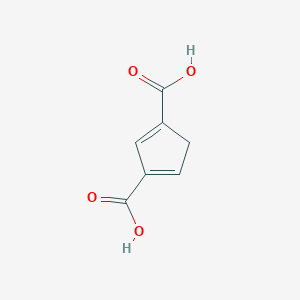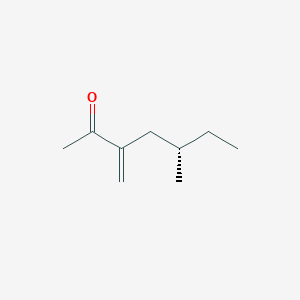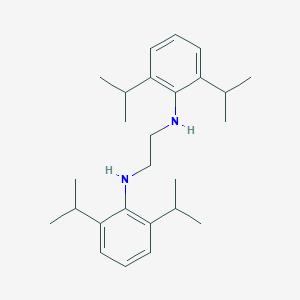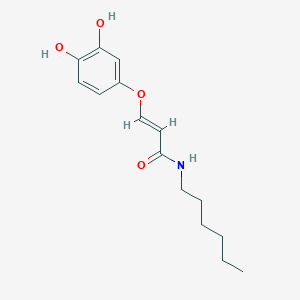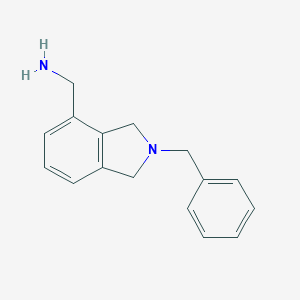
(2-Bencilisoindolin-4-YL)metanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylisoindolin-4-YL)methanamine is an organic compound with the molecular formula C16H18N2
Aplicaciones Científicas De Investigación
(2-Benzylisoindolin-4-YL)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action for “(2-Benzylisoindolin-4-YL)methanamine” is not specified in the search results. It’s important to note that the compound is intended for research use only.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylisoindolin-4-YL)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and phthalic anhydride.
Cyclization: The reaction between benzylamine and phthalic anhydride leads to the formation of an isoindoline intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield (2-Benzylisoindolin-4-YL)methanamine.
Industrial Production Methods
In an industrial setting, the production of (2-Benzylisoindolin-4-YL)methanamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzylisoindolin-4-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of oxidized isoindoline derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline Derivatives: Compounds like isoindoline-1,3-dione and isoindoline-1,3-dicarboxylic acid.
Benzylamine Derivatives: Compounds such as N-benzyl-2-phenylethylamine and N-benzyl-2-methylpropylamine.
Uniqueness
(2-Benzylisoindolin-4-YL)methanamine is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its isoindoline core and benzylamine moiety make it a versatile compound for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
(2-benzyl-1,3-dihydroisoindol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c17-9-14-7-4-8-15-11-18(12-16(14)15)10-13-5-2-1-3-6-13/h1-8H,9-12,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAZXMXGESTEHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600392 |
Source


|
| Record name | 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127169-00-0 |
Source


|
| Record name | 1-(2-Benzyl-2,3-dihydro-1H-isoindol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
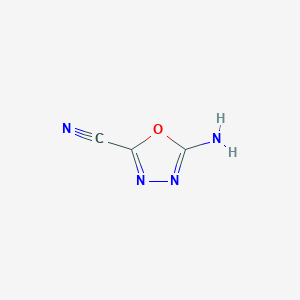
![2-[2-(2-Chloroethoxy)ethoxy]ethanol](/img/structure/B139825.png)
